molecular formula C4H5ClO2S B1443961 But-2-yne-1-sulfonyl chloride CAS No. 1342209-39-5

But-2-yne-1-sulfonyl chloride

Cat. No. B1443961
M. Wt: 152.6 g/mol
InChI Key: XZWVGZDKBDNXSV-UHFFFAOYSA-N
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Description

“But-2-yne-1-sulfonyl chloride” is a chemical compound with the molecular formula C4H5ClO2S . It is used in research and development under the supervision of a technically qualified individual .


Synthesis Analysis

Sulfonyl chlorides, such as “But-2-yne-1-sulfonyl chloride”, can be used for the postsynthetic modification of frameworks . They can be used to introduce sulfonamide functionalities into MOF frameworks . The synthesis of sulfonyl chlorides has been explored in various studies, including the use of K-PHI semiconductor for chromoselective catalysis .


Molecular Structure Analysis

The molecular structure of “But-2-yne-1-sulfonyl chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and sulfur (S) atoms . The exact structure can be determined using various spectroscopic techniques.

Scientific Research Applications

New Synthesis Methods

Lezina et al. (2011) describe a method for synthesizing alkane- and arylsulfonyl chlorides by oxidizing thiols and disulfides with chlorine dioxide, providing a high yield and avoiding severe reaction conditions typically associated with sulfonyl chloride synthesis. This method underscores the chemical's role in streamlining the production of various sulfonylated products used in different industrial applications (Lezina, Rubtsova, & Kuchin, 2011).

Catalytic Processes

The work by Saidi et al. (2011) highlights the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines using sulfonyl chlorides, illustrating the compound's utility in achieving regioselective sulfonation. This process facilitates the development of atypical regioselectivity in organic synthesis, especially for the creation of sulfonated aromatic compounds (Saidi, Marafie, Ledger, Liu, Mahon, Kociok‐Koehn, Whittlesey, & Frost, 2011).

Green Chemistry Applications

Xia et al. (2016) developed a green, one-pot strategy for synthesizing β-ketosulfones using sulfonyl chlorides as a sulfur source. This method emphasizes the importance of sulfonyl chlorides in facilitating environmentally friendly synthesis processes, aligning with the principles of green chemistry (Xia, Chen, Qu, Sun, Xia, Fu, Chen, Yang, & Zhao, 2016).

Polymer Science

Padaki et al. (2013) explored the synthesis and characterization of composite nanofiltration membranes using novel polymers synthesized from sulfonyl chloride derivatives. These membranes demonstrated significant potential in desalination processes, highlighting the role of sulfonyl chlorides in advancing membrane technology for water treatment (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).

Advanced Material Development

Qureshi et al. (2019) synthesized a fluorescent sensor for detecting toxic metals like antimony and thallium, utilizing dansyl sulfonyl chloride. This work exemplifies the application of sulfonyl chlorides in creating sensors for environmental monitoring and safety (Qureshi, Ehtisham-Ul-Haque, Abbas, Yameen, Azhar, Mahmoudi, Nazir, & Iqbal, 2019).

Safety And Hazards

“But-2-yne-1-sulfonyl chloride” is classified as a dangerous substance. It is flammable, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . Safety precautions include avoiding inhalation, wearing protective clothing, and handling the substance in a well-ventilated area .

Relevant Papers Relevant papers related to “But-2-yne-1-sulfonyl chloride” can be found on various scientific databases . These papers can provide more detailed information about the compound’s synthesis, properties, and applications.

properties

IUPAC Name

but-2-yne-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWVGZDKBDNXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-2-yne-1-sulfonyl chloride

CAS RN

1342209-39-5
Record name but-2-yne-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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